molecular formula C14H12N2O4 B11473450 3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)

3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)

Cat. No.: B11473450
M. Wt: 272.26 g/mol
InChI Key: UNZBACHFSPTVQH-UHFFFAOYSA-N
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Description

3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE is a heterocyclic compound featuring two oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE typically involves the formation of the oxazole rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

3-({2-[(1,2-OXAZOL-3-YL)METHOXY]PHENOXY}METHYL)-1,2-OXAZOLE is unique due to its dual oxazole rings and the presence of both methoxy and phenoxy groups, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-[[2-(1,2-oxazol-3-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H12N2O4/c1-2-4-14(18-10-12-6-8-20-16-12)13(3-1)17-9-11-5-7-19-15-11/h1-8H,9-10H2

InChI Key

UNZBACHFSPTVQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC=C2)OCC3=NOC=C3

Origin of Product

United States

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